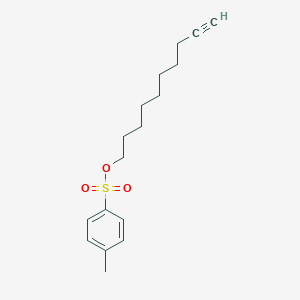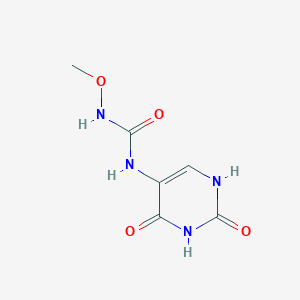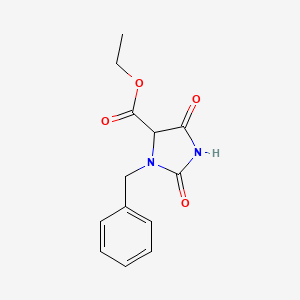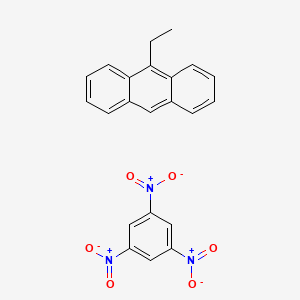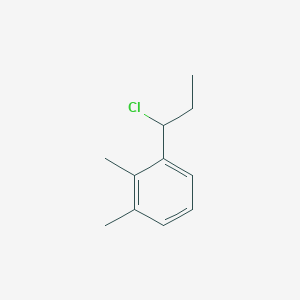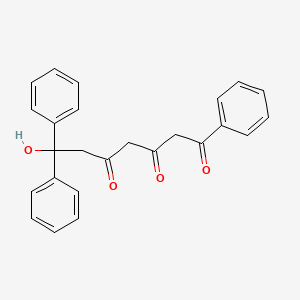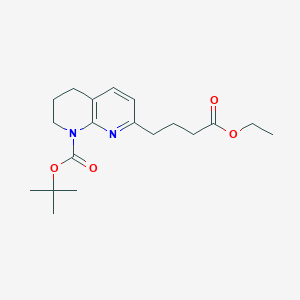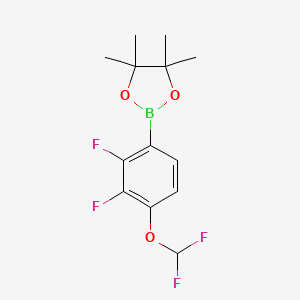
4-Hexyn-3-ol, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexyn-3-ol, hydrochloride is an organic compound with the molecular formula C6H10O. It is a derivative of 4-Hexyn-3-ol, which is an alkyne alcohol. This compound is known for its unique structure, which includes both an alkyne (a carbon-carbon triple bond) and an alcohol (a hydroxyl group). The hydrochloride form is typically used to enhance the compound’s solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hexyn-3-ol can be synthesized through various methods. One common method involves the reaction of propyne with propionaldehyde in the presence of a base. The reaction conditions typically include a temperature range of 0-5°C and a solvent such as tetrahydrofuran (THF). The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, 4-Hexyn-3-ol is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of the alkyne group.
Substitution: Thionyl chloride (SOCl2) is commonly used for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 4-Hexyn-3-one or 4-Hexyn-3-al.
Reduction: 4-Hexen-3-ol or 4-Hexan-3-ol.
Substitution: 4-Hexyn-3-chloride.
Applications De Recherche Scientifique
4-Hexyn-3-ol, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances
Mécanisme D'action
The mechanism of action of 4-Hexyn-3-ol, hydrochloride involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and affect cellular pathways. specific molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
4-Hexyn-3-ol, hydrochloride can be compared with other similar compounds such as:
1-Pentyn-3-ol: Similar structure but with a shorter carbon chain.
4-Hydroxy-2-hexin: Similar structure but with a different position of the hydroxyl group.
Ethyl 1-propynyl carbinol: Similar structure but with an ethyl group instead of a propyl group.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific combination of an alkyne and an alcohol group, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
19176-72-8 |
|---|---|
Formule moléculaire |
C11H20Cl3NO |
Poids moléculaire |
288.6 g/mol |
Nom IUPAC |
6-[bis(2-chloroethyl)amino]-3-methylhex-4-yn-3-ol;hydrochloride |
InChI |
InChI=1S/C11H19Cl2NO.ClH/c1-3-11(2,15)5-4-8-14(9-6-12)10-7-13;/h15H,3,6-10H2,1-2H3;1H |
Clé InChI |
FTVLDRKJOYFGEZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C#CCN(CCCl)CCCl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


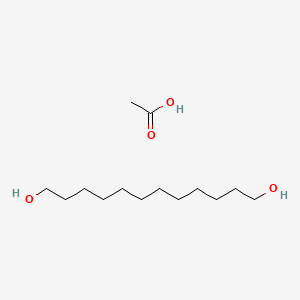

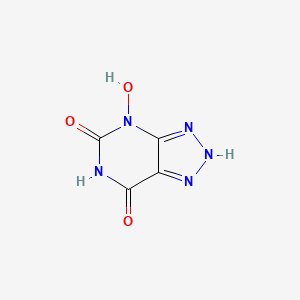
![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)
